Product packaging for Afobazol(Cat. No.:CAS No. 173352-39-1)

Afobazol

Cat. No.: B1665053
CAS No.: 173352-39-1
M. Wt: 343.9 g/mol
InChI Key: MYSRFAUFQZYTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Discovery of Fabomotizole (B1666629) (hydrochloride)

Fabomotizole was developed in Russia at the V.V. Zakusov Research Institute of Pharmacology. ncats.ionih.gov It was first registered and launched in Russia in the early 2000s as a selective anxiolytic agent. wikipedia.orgnewdrugapprovals.orgsemanticscholar.org The initial research aimed to create a compound that could alleviate anxiety without the sedative, muscle-relaxant, and memory-impairing side effects commonly associated with benzodiazepine (B76468) drugs. nih.govpatsnap.com

The discovery process involved screening various chemical compounds for their ability to counteract stress-induced changes in the brain, specifically the reduction in benzodiazepine receptor binding. nih.govsemanticscholar.org This led to the selection of 5-ethoxy-2-[2-(morpholino)-ethylthio]benzimidazole dihydrochloride (B599025), the compound that would be named fabomotizole. nih.govsemanticscholar.orgnih.gov From its inception, fabomotizole was noted for its anxiolytic effects combined with neuroprotective properties. wikipedia.orgmedkoo.com

Evolution of Research Interest in Fabomotizole (hydrochloride)

Initial research on fabomotizole centered on its efficacy as an anxiolytic, confirming its ability to treat conditions like generalized anxiety disorder and neurasthenia. wikipedia.orgncats.io However, the focus of academic inquiry has since expanded significantly as researchers sought to understand its novel mechanism of action. wikipedia.orgmedkoo.com Unlike benzodiazepines, fabomotizole does not directly bind to GABA-A receptors. nih.govpatsnap.com This key difference spurred a new wave of investigation into its molecular targets.

Subsequent studies revealed that fabomotizole's effects are linked to its interaction with multiple receptor systems. A pivotal area of research has been its role as a sigma-1 (σ1) receptor agonist. ncats.iosemanticscholar.orgpatsnap.com The σ1 receptor is a unique intracellular chaperone protein involved in regulating cellular stress responses and neuronal plasticity. semanticscholar.orgmdpi.com This discovery shifted the research perspective, suggesting that fabomotizole's benefits might extend beyond anxiety relief to broader neuroprotective and cytoprotective functions. nih.govresearchgate.net

Further research has identified other potential mechanisms, including:

Melatonin (B1676174) Receptor Interaction: Agonism at MT1 and antagonism at MT3 receptors. wikipedia.orgsemanticscholar.org

MAO-A Inhibition: Reversible inhibition of monoamine oxidase A, which can influence neurotransmitter levels. wikipedia.orgsemanticscholar.org

GABAergic System Modulation: While not a direct binder, it appears to modulate the GABAergic system, preventing stress-induced decreases in GABA-A receptor sensitivity. nih.govpatsnap.com

Neurotrophin Release: Promotion of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) release. medkoo.comncats.io

This evolution in understanding has broadened the scope of research to include its potential in treating cerebrovascular diseases, offering cardioprotection, and even exhibiting antiarrhythmic properties. researchgate.netannaly-nevrologii.comnih.gov

MilestoneKey Research FindingPrimary Research Focus
Early 2000s Discovery and registration in Russia. wikipedia.orgsemanticscholar.orgAnxiolytic effects without sedation. nih.gov
Mid 2000s Identification of non-benzodiazepine mechanism. nih.govDifferentiating from traditional anxiolytics.
Late 2000s - 2010s Identification of Sigma-1 receptor agonism as a key mechanism. semanticscholar.orgpatsnap.comNeuroprotection and cellular stress response. nih.govmdpi.com
Present Exploration of multitarget effects including MT1/MT3, MAO-A, and neurotrophin systems. wikipedia.orgncats.iosemanticscholar.orgCardioprotective, cerebrovascular, and other potential therapeutic applications. annaly-nevrologii.comnih.govresearchgate.net

Current Research Landscape and Gaps in Understanding Fabomotizole (hydrochloride)

The current research landscape for fabomotizole is characterized by a focus on its multitarget mechanism of action. wikipedia.orgnih.gov Scientists are actively investigating how its interactions with the sigma-1 receptor, melatonin receptors, and MAO-A collectively contribute to its anxiolytic and neuroprotective effects. semanticscholar.orgnih.gov In vitro and in vivo studies continue to explore its cytoprotective and neuroprotective capabilities in various models, including ischemic stroke, Parkinson's disease models, and alcohol-induced cardiomyopathy. researchgate.netresearchgate.netibmc.msk.ru

Recent studies have also highlighted its potential angiogenic effects, showing it can stimulate the formation of new blood vessels in cell cultures, a property not previously reported for sigma-1 receptor agonists. researchgate.net Furthermore, research into its effects on gene expression has revealed that fabomotizole may regulate proteins involved in synaptic function and cellular metabolism. nih.gov

Despite the growing body of research, significant gaps in understanding remain:

Comprehensive Target Profile: The full spectrum of fabomotizole's molecular targets and the precise hierarchy of their importance are not yet fully elucidated. The interplay between its various mechanisms (e.g., sigma-1 agonism and MAO-A inhibition) requires further investigation. wikipedia.orgmedkoo.com

International Clinical Validation: Much of the clinical research has been conducted in Russia and surrounding countries. wikipedia.orgpatsnap.com Broader, international clinical trials are lacking, and the compound has not been evaluated by agencies like the FDA. wikipedia.orgnewdrugapprovals.org

Long-term Proteomic and Genomic Effects: While initial studies on gene expression and proteomic changes are promising, the long-term consequences of these alterations are not well understood. ibmc.msk.ruresearchgate.net For instance, studies on a rat model of Parkinson's showed that the protein profiles in the brain changed significantly over time after administration, indicating a complex, wave-like dynamic that needs further exploration. ibmc.msk.ru

Research AreaCurrent FindingsIdentified Gaps
Mechanism of Action Multi-target agonist/inhibitor (Sigma-1, MT1/MT3, MAO-A). semanticscholar.orgnih.govHierarchical importance and interplay of targets are unclear. wikipedia.orgmedkoo.com
Neuroprotection Demonstrated in models of ischemia and neurodegenerative diseases. researchgate.netannaly-nevrologii.comibmc.msk.ruLong-term effects and full potential in various neurological disorders need more study. researchgate.net
Cardiovascular Effects Shows cardioprotective and antiarrhythmic properties in animal models. researchgate.netnih.govClinical relevance and mechanisms in human cardiovascular disease are not established.
Gene/Protein Regulation Influences expression of genes related to synaptic function and metabolism. nih.govLong-term dynamics of proteomic and genomic changes are unknown. ibmc.msk.ru
Clinical Research Efficacy for anxiety established in Russian studies. wikipedia.orgpatsnap.comLack of large-scale, international clinical trials and FDA evaluation. newdrugapprovals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22ClN3O2S B1665053 Afobazol CAS No. 173352-39-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S.ClH/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18;/h3-4,11H,2,5-10H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSRFAUFQZYTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938369
Record name 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189638-30-0, 173352-39-1
Record name Afobazole dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189638-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-((2-Morpholino)ethylthio)-5-ethoxybenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173352391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FABOMOTIZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDO6HX6NZU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action of Fabomotizole Hydrochloride

Interaction with Sigma-1 Receptor (Sigma1R)

The primary molecular target of Fabomotizole (B1666629) is the Sigma-1 receptor, an intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface. patsnap.comnih.gov Its interaction with Sigma1R is fundamental to its anxiolytic and neuroprotective properties.

Agonistic Properties and Binding Affinity of Fabomotizole (hydrochloride) to Sigma1R

Fabomotizole acts as an agonist at the Sigma-1 receptor. probechem.comresearchgate.net In vitro radioligand assays have established its binding affinity (Ki) for Sigma1R to be 5.9 µM. nih.govprobechem.comsemanticscholar.orgnih.gov This demonstrates a direct interaction with the receptor. Further studies have quantified its ability to displace specific Sigma1R ligands. For instance, in ex vivo experiments using brain homogenates from different mouse strains, Fabomotizole displaced ³H-pentazocine with IC50 values ranging from 6.4 µM to 13.7 µM. nih.govsemanticscholar.org These findings are consistent with results from human Jurkat T-cell lines, where an IC50 of 7.1 µM was observed. nih.gov The anxiolytic effects of Fabomotizole are similar to those of other selective Sigma1R agonists like PRE-084 and are blocked by the administration of selective Sigma1R antagonists, further confirming its agonist-like activity. nih.govsemanticscholar.org

Binding Affinity and Displacement Values of Fabomotizole for Sigma-1 Receptor

ParameterValueAssay/ModelReference
Binding Affinity (Ki)5.9 µMIn vitro radioligand assay nih.govprobechem.comsemanticscholar.orgnih.gov
IC50 (vs. ³H-pentazocine)6.4 µMEx vivo, BALB/c mice brain homogenate nih.govsemanticscholar.org
IC50 (vs. ³H-pentazocine)7.7 µMEx vivo, C57Bl/6 mice brain homogenate nih.govsemanticscholar.org
IC50 (vs. ³H-pentazocine)13.7 µMEx vivo, ICR mice brain homogenate nih.govsemanticscholar.org
IC50 (vs. ³H-pentazocine)7.1 µMHuman Jurkat T-cell line nih.gov

Conformational Changes and Sigma1R Activation by Fabomotizole (hydrochloride)

Upon binding, Fabomotizole induces conformational changes in the Sigma1R, leading to its activation. nih.gov In silico docking studies show that Fabomotizole fits into the active center of Sigma1R, interacting with amino acid residues common to other known Sigma1R ligands. nih.govnih.gov The calculated binding energy (ΔGbind) for Fabomotizole is closer to that of the known agonist (+)-pentazocine than to antagonists. nih.govnih.gov Ligand activation of Sigma1R can cause the chaperone protein to translocate from the endoplasmic reticulum to other parts of the cell, including the plasma membrane, allowing it to interact with various client proteins and ion channels. researchgate.netnih.gov This translocation is a key step in its mechanism of action.

Downstream Signaling Pathways Modulated by Sigma1R Activation via Fabomotizole (hydrochloride)

Sigma1R chaperones are critically involved in regulating calcium (Ca²⁺) signaling, particularly at the mitochondria-associated membranes of the endoplasmic reticulum (ER). nih.govnih.gov Agonist activation of Sigma1R, as with Fabomotizole, helps to modulate intracellular Ca²⁺ overload, which can occur during cellular stress conditions like ischemia. researchgate.net This regulation is crucial for maintaining cellular function and preventing cell death. The Sigma1R can influence the activity of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors, thereby controlling the release of Ca²⁺ from the ER. nih.gov

By activating Sigma1R, Fabomotizole exerts neuroprotective effects through the modulation of apoptotic pathways. researchgate.netpatsnap.com In models of ischemic injury and toxicity, Fabomotizole has been shown to promote cell survival. nih.gov This is achieved by influencing the expression of key proteins involved in apoptosis. Specifically, Fabomotizole activation of sigma receptors can prevent the upregulation of the pro-apoptotic protein Bax and the executioner protease caspase-3 in microglial cells following ischemic stress. researchgate.netnih.gov Concurrently, it preserves the expression of the anti-apoptotic protein Bcl-2 in these cells, shifting the balance towards cell survival. nih.gov

Effect of Fabomotizole on Apoptotic Proteins in Microglia

Apoptotic ProteinFunctionEffect of Fabomotizole TreatmentReference
BaxPro-apoptoticDecreases ischemia-induced upregulation nih.gov
Caspase-3Pro-apoptotic (executioner)Decreases ischemia-induced upregulation nih.gov
Bcl-2Anti-apoptoticPreserves expression levels during stress nih.gov

The anxiolytic effects of Fabomotizole are also linked to its ability to modulate monoamine neurotransmitter systems, including serotonin (B10506) and dopamine (B1211576). patsnap.compatsnap.com The Sigma1R is known to engage in protein-protein interactions and can regulate the function of various receptors and transporters. nih.gov Specifically, Sigma1R can interact with and modulate the activity of dopamine D1 and D2 receptors, as well as the dopamine transporter (DAT). nih.govmdpi.com By influencing these key components of dopaminergic and other neurotransmitter systems, Fabomotizole helps to stabilize mood and alleviate anxiety. patsnap.compatsnap.com There is also evidence suggesting some involvement with serotonin receptors. wikipedia.org

Interaction with NRH: Quinone Reductase 2 (NQO2/MT3 Receptor)

Binding Affinity and Inhibitory Effects of Fabomotizole (hydrochloride) on NQO2

Research has established that fabomotizole binds to NQO2 with a notable affinity. Radioligand assays have determined its inhibition constant (Ki) to be 0.97 μM. nih.govmdpi.com This demonstrates a strong interaction between fabomotizole and the NQO2 enzyme. The binding of fabomotizole to NQO2 inhibits the enzyme's activity. annaly-nevrologii.comsemanticscholar.org It is noteworthy that a principal metabolite of fabomotizole, M-11, also demonstrates a high affinity for NQO2, with a Ki of 0.39 μM, suggesting that this metabolite may also contribute to the pharmacological effects related to NQO2 inhibition. researchgate.net

Binding Affinity of Fabomotizole and its Metabolite M-11 for NQO2
CompoundBinding Affinity (Ki) for NQO2
Fabomotizole0.97 μM
Metabolite M-110.39 μM

Implications for Cellular Redox Balance and Oxidative Stress Pathways

The inhibition of NQO2 by fabomotizole has significant implications for cellular redox homeostasis and the management of oxidative stress. NQO2 is involved in the metabolic processing of quinones, and its activity has been associated with the production of reactive oxygen species (ROS). mdpi.comnih.govmalariaworld.org By inhibiting NQO2, fabomotizole can mitigate the generation of these damaging free radicals. mdpi.com This action is considered a key mechanism underlying the neuroprotective effects of the drug. semanticscholar.orgmdpi.com

Studies have indicated that the inhibition of NQO2 can protect cells from quinone-induced toxicity. mdpi.com The reduction in oxidative stress through NQO2 inhibition is believed to contribute to the therapeutic benefits of fabomotizole, particularly in conditions where oxidative damage plays a pathogenic role. nih.govpatsnap.com

Interaction with Monoamine Oxidase A (MAO-A)

Another crucial aspect of fabomotizole's mechanism of action is its interaction with Monoamine Oxidase A (MAO-A), a key enzyme in the catabolism of monoamine neurotransmitters. wikipedia.orgnih.govmdpi.compatsnap.comacetherapeutics.com

Reversible Inhibition of MAO-A by Fabomotizole (hydrochloride)

Fabomotizole acts as a reversible inhibitor of MAO-A. wikipedia.orgtargetmol.com This reversibility is a critical feature, as it distinguishes fabomotizole from older, irreversible MAO inhibitors, which are associated with more significant side effects. nih.gov The binding affinity of fabomotizole for MAO-A has been quantified, with a reported inhibition constant (Ki) of 3.6 μM. nih.govmdpi.com This indicates a specific and potent interaction with the enzyme. The reversible nature of this inhibition allows for a more controlled modulation of MAO-A activity. nih.gov

Binding Affinity of Fabomotizole for MAO-A
CompoundBinding Affinity (Ki) for MAO-A
Fabomotizole3.6 μM

Consequences for Monoamine Neurotransmitter Metabolism

The inhibition of MAO-A by fabomotizole leads to a decrease in the breakdown of key monoamine neurotransmitters, including serotonin and dopamine. patsnap.comnih.govnih.gov This results in an increased availability of these neurotransmitters in the synaptic cleft, which is thought to contribute to the anxiolytic and mood-stabilizing effects of the drug. patsnap.com Neurochemical studies have shown that fabomotizole administration can lead to a decrease in the levels of dopamine metabolites such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), providing evidence of its inhibitory action on MAO-A. nih.gov Furthermore, an increase in the levels of serotonin and its precursor has been observed, suggesting a modulatory effect on the serotonergic system. nih.gov

Modulation of GABAergic System

Fabomotizole also exerts its anxiolytic effects through the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. wikipedia.orgmdpi.compatsnap.comacetherapeutics.comtargetmol.compatsnap.com However, its mechanism of interaction with this system is distinct from that of benzodiazepines. patsnap.com

Unlike benzodiazepines, fabomotizole does not directly bind to the benzodiazepine (B76468) site on the GABA-A receptor. nih.govpatsnap.com Instead, it is believed to modulate the receptor's response to GABA. patsnap.com A key finding is that fabomotizole can prevent the stress-induced decrease in the binding of benzodiazepines to their receptors. nih.gov This suggests that fabomotizole may have a restorative or protective effect on the GABAergic system, particularly under conditions of stress. This indirect modulation of the GABAergic system contributes to its anxiolytic properties without causing the sedation, muscle relaxation, or dependence commonly associated with benzodiazepines. nih.govpatsnap.com The modulation of GABAergic transmission is a complex process that can occur at various levels, including the regulation of GABA-A receptor expression and activity, as well as GABA metabolism. nih.gov

Indirect Effects on GABA Receptor Function

Fabomotizole's interaction with the GABAergic system is fundamentally different from that of benzodiazepines. Radioligand studies have shown that Fabomotizole does not bind directly to the benzodiazepine site on the GABA-A receptor complex. Instead of enhancing the affinity of GABA for its receptor as benzodiazepines do, Fabomotizole modulates the receptor's response to GABA. This indirect action is thought to contribute to its anxiolytic effects without inducing the sedation, muscle relaxation, or potential for dependence commonly associated with benzodiazepine therapy. The mechanism is described as a stabilizing effect on the GABA/benzodiazepine receptor complex, restoring its sensitivity to endogenous inhibitory mediators, particularly in the context of stress-induced alterations.

Prevention of Stress-Induced Decrease in Benzodiazepine Binding

A key and defining mechanism of Fabomotizole is its ability to counteract the effects of stress on the GABA-A receptor. It is well-established that exposure to emotional or physiological stress can lead to a reduction in the binding capacity of the benzodiazepine site on GABA-A receptors. Fabomotizole was identified during screening studies specifically for its capacity to prevent this stress-induced decrease in benzodiazepine binding eco-vector.com. By mitigating this neurochemical consequence of stress, Fabomotizole helps to maintain the efficacy of the endogenous GABAergic system, thereby exerting a stress-protective and anxiolytic effect.

Promotion of Neurotrophic Factor Release

The neuroprotective properties of Fabomotizole are linked to its influence on the expression and release of critical neurotrophic factors, namely Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF). These proteins are essential for neuronal survival, growth, and synaptic plasticity.

Research has demonstrated that Fabomotizole can increase the levels of Nerve Growth Factor. A study utilizing an immortalized hippocampal cell line (HT-22) found that Fabomotizole, at a concentration of 10⁻⁸ M, significantly increased the cellular content of NGF nih.gov. This suggests that part of Fabomotizole's therapeutic profile may be attributed to its ability to enhance the production of this vital neurotrophin, which supports the function and maintenance of neurons.

Table 1: Effect of Fabomotizole on Neurotrophic Factor Levels in HT-22 Cells

Neurotrophic FactorEffective Fabomotizole ConcentrationReference
Nerve Growth Factor (NGF)10⁻⁸ M nih.gov
Brain-Derived Neurotrophic Factor (BDNF)10⁻⁸ M to 10⁻⁵ M nih.gov

Potential Involvement with Melatonin (B1676174) Receptors (MT1 and MT3)

Fabomotizole exhibits affinity for multiple receptor targets, including melatonin receptors. Radioligand assays have determined its binding affinity for both MT1 and MT3 receptors mdpi.com. The MT3 binding site has been identified as the enzyme quinone reductase 2 (NQO2) nih.gov. The interaction with these receptors may contribute to the broader pharmacological profile of Fabomotizole, potentially influencing circadian rhythms and cellular protection, which are associated with melatonin signaling.

Table 2: Binding Affinity of Fabomotizole for Melatonin Receptors

Receptor TargetBinding Affinity (Ki)Reference
MT1 Receptor16 μM mdpi.com
MT3 Receptor (NQO2)0.97 μM mdpi.com

Pharmacophore Modeling and Ligand-Protein Interactions

The anxiolytic effects of Fabomotizole are also significantly mediated by its interaction with the Sigma-1 receptor (Sigma1R), an intracellular chaperone protein involved in cellular stress responses. In silico docking analysis has provided detailed insights into the interaction between Fabomotizole and the Sigma1R binding site nih.govannaly-nevrologii.com.

The modeling studies show that Fabomotizole locates within the active center of the Sigma1R, establishing several key non-covalent interactions with the receptor's amino acid residues. These interactions are characteristic of known Sigma1R ligands and include nih.gov:

Hydrogen bonds with Glutamic acid 172 (Glu172) and Tryptophan 164 (Trp164).

A salt bridge with Glutamic acid 172 (Glu172).

A π-cationic interaction with Phenylalanine 107 (Phe107).

A CH-π interaction with Tyrosine 103 (Tyr103).

The calculated binding energy (ΔGbind) for Fabomotizole is closer to that of Sigma1R agonists, such as (+)-pentazocine, than to antagonists, supporting its functional role as a Sigma1R agonist nih.govannaly-nevrologii.com. This interaction with Sigma1R is crucial for the neuroprotective and anxiolytic actions of the compound.

Table 3: Predicted Binding Energies of Fabomotizole at Sigma1R Binding Sites

Sigma1R Binding Site ConformationPredicted Binding Energy (ΔGbind)Reference
Agonist-bound state (6DK1)-56.65 kcal/mol nih.gov
Antagonist-bound state (6DK0)-61.27 kcal/mol nih.gov

Preclinical Pharmacodynamics and Efficacy Studies of Fabomotizole Hydrochloride

Anxiolytic Effects in Animal Models

Fabomotizole (B1666629) has shown significant anxiolytic-like activity in a variety of preclinical pharmacological models. nih.gov Its efficacy has been observed in rodents subjected to paradigms that model different aspects of anxiety.

Elevated Plus-Maze (EPM) Studies

The Elevated Plus-Maze (EPM) is a widely utilized and validated test for assessing anxiety-like behavior in rodents. nih.govnih.gov The test is based on the natural aversion of rodents to open and elevated spaces. youtube.com

In EPM studies, fabomotizole has demonstrated a clear anxiolytic-like effect. nih.gov Administration of fabomotizole to male BALB/c mice resulted in an increase in the time spent in the open arms of the maze, a behavior indicative of reduced anxiety. nih.gov This effect was observed to be dependent on the compound's interaction with the σ1 receptor. Pretreatment with σ1 receptor antagonists, such as BD-1047 and NE-100, was found to block the anxiolytic-like effects of fabomotizole. nih.gov

Table 1: Effect of Fabomotizole and Sigma-1 Receptor Antagonists in the Elevated Plus-Maze Test in Male BALB/c Mice
Treatment GroupKey FindingReference
Fabomotizole (2.5 mg/kg i.p.)Demonstrated an anxiolytic-like effect. nih.gov
BD-1047 (1.0 mg/kg i.p.) + Fabomotizole (2.5 mg/kg i.p.)The anxiolytic-like effect of fabomotizole was blocked. nih.gov
NE-100 (1.0 mg/kg i.p.) + Fabomotizole (2.5 mg/kg i.p.)The anxiolytic-like effect of fabomotizole was eliminated. nih.gov

Conditioned Fear Stress Models (e.g., PTSD)

Conditioned fear stress is utilized as an experimental model for post-traumatic stress disorder (PTSD). nih.gov These models are employed in the preclinical evaluation of anxiolytic compounds. nih.govnih.gov Studies have shown that σ1 receptor agonists can influence the behavior of animals in conditioned fear stress tests. nih.gov While direct studies of fabomotizole in specific PTSD models were not extensively detailed in the provided search results, the role of σ1 receptor agonists in increasing the mobility of shocked animals in a dose-dependent manner suggests a potential mechanism through which fabomotizole could exert its effects in such models. nih.gov Animal models of PTSD often involve paradigms such as inescapable stress and Pavlovian fear conditioning to induce long-lasting behavioral changes that mimic symptoms of the disorder. anncaserep.com

General Anxiety Models

Fabomotizole has demonstrated efficacy in various general anxiety models. In a study involving male outbred rats, fabomotizole was found to attenuate the anxiety associated with diazepam withdrawal. researchgate.net Furthermore, it was observed to increase dopamine (B1211576) levels that were reduced during the withdrawal phase, indicating a modulatory effect on the dopaminergic system. researchgate.net

In another model, the open field test, fabomotizole's effect on gene expression was analyzed in Maudsley Reactive (MR) rats, which are genetically selected for high emotionality. nih.govresearchgate.net The study identified changes in the expression of 14 genes associated with protein translation, synaptic functions, and cellular metabolism, suggesting these as potential mechanisms underlying its anxiolytic action. nih.govresearchgate.net

Neuroprotective Effects in Experimental Models

In addition to its anxiolytic properties, fabomotizole has exhibited neuroprotective effects in both in vitro and in vivo experimental models. nih.gov These effects are believed to be mediated, at least in part, through its interaction with σ1 receptors, which are known to play a role in cellular protection. nih.govpatsnap.com

Protection against Oxidative Stress and Glutamate Toxicity in Neuronal Cultures

Oxidative stress and glutamate-induced excitotoxicity are key mechanisms implicated in neuronal cell death in various neurological conditions. frontiersin.orgmdpi.com Fabomotizole has demonstrated protective effects against these insults in neuronal cell cultures.

In studies using the immortalized hippocampal cell line HT-22, fabomotizole was shown to have a neuroprotective effect in models of both oxidative stress and glutamate toxicity. nih.gov The compound's antioxidant properties, including the inhibition of lipid peroxidation and activation of endogenous antioxidant systems, may contribute to this protective action. patsnap.com The activation of the σ1 receptor by fabomotizole is thought to play a crucial role in mitigating oxidative stress and endoplasmic reticulum stress. nih.gov This activation can lead to the attenuation of reactive oxygen species (ROS) formation. nih.gov

Glutamate excitotoxicity, which involves the overactivation of glutamate receptors leading to neuronal damage, is a well-established phenomenon. nih.govnih.gov Research has shown that fabomotizole can prevent glutamate-induced damage in cortical neurons in vitro. researchgate.net

Table 2: Neuroprotective Effects of Fabomotizole in Neuronal Culture Models
Experimental ModelCell LineKey FindingReference
Oxidative StressHT-22 (immortalized hippocampal cells)Fabomotizole exhibited a neuroprotective effect. nih.gov
Glutamate ToxicityHT-22 (immortalized hippocampal cells)Fabomotizole exhibited a neuroprotective effect. nih.gov
Glutamate-induced damageRat cortical neuronsFabomotizole prevented neuronal damage. researchgate.net

Inhibition of Amyloid-Beta Induced Cellular Damage

The aggregation of amyloid-beta (Aβ) is a central event in the pathogenesis of Alzheimer's disease, leading to cellular stress, cytotoxicity, and neuroinflammation. nih.govnih.govfrontiersin.org The potential of fabomotizole to counteract these effects has been a subject of investigation. While direct and extensive studies on the inhibition of Aβ-induced damage by fabomotizole were not prominent in the search results, its established neuroprotective mechanisms suggest a potential role. For instance, the modulation of σ1 receptors and the mitigation of oxidative stress, both actions of fabomotizole, are relevant pathways in the context of Aβ toxicity.

Studies in Ischemic Stroke Models

Fabomotizole has demonstrated neuroprotective properties in preclinical models of both ischemic and hemorrhagic stroke. annaly-nevrologii.com In experimental settings using rats, the administration of fabomotizole has been shown to improve cerebral blood supply, limit the area of brain injury, and normalize pathological changes following localized cerebral ischemia. annaly-nevrologii.com Studies in rat models of ischemic stroke have indicated that fabomotizole can produce beneficial effects. wikipedia.org The compound's neuroprotective effects are considered a significant aspect of its pharmacological profile, contributing to its potential efficacy in cerebrovascular diseases. annaly-nevrologii.comwikipedia.org

In comprehensive studies on various experimental brain disorders in rats, including local permanent and global transient ischemia, fabomotizole was found to eliminate neuropsychological damage. annaly-nevrologii.com The mechanism for this cerebrovascular effect appears to be linked to the GABAAergic system within the brain's vasculature. annaly-nevrologii.com The lack of effective neuroprotective drugs for ischemic stroke in human clinical trials, despite promising preclinical results, highlights the challenges in translating findings from animal models. nih.govnih.govmdpi.com The most commonly used preclinical models, such as the middle cerebral artery occlusion (MCAo) model in rodents, aim to mimic human ischemic stroke to study neuronal cell death and potential neuroprotection. nih.govmednexus.org Fabomotizole's efficacy in these models suggests it could be a candidate for addressing the complexities of stroke pathology. annaly-nevrologii.com

Modulation of Microglial Activity and Apoptotic Gene Expression

Fabomotizole has been shown to exert significant modulatory effects on glial cells, particularly microglia, under ischemic conditions. frontiersin.orgnih.gov In in vitro studies using isolated microglia from neonatal rats, prolonged exposure to ischemia led to significant cell death. This was associated with an increased expression of the pro-apoptotic protein Bax and the death protease caspase-3, alongside a reduced expression of the anti-apoptotic protein Bcl-2. frontiersin.orgnih.gov

Treatment with fabomotizole during the ischemic period countered these effects in microglia. frontiersin.orgnih.gov It decreased the number of microglial cells expressing Bax and caspase-3 while increasing the number of cells expressing Bcl-2, resulting in enhanced cell survival. frontiersin.orgnih.gov Specifically, fabomotizole significantly reduced the number of microglia expressing Bax by 40 ± 5% after ischemia and rescued Bcl-2 expression to near-control levels. frontiersin.org

Interestingly, while fabomotizole also reduced neuronal death under similar ischemic conditions, it did not modulate the expression of these specific apoptotic proteins in neurons. frontiersin.orgnih.gov This suggests that the compound's protective mechanism in neurons may differ from its effects on microglia, where it directly influences apoptotic gene expression. frontiersin.org The cytoprotective action of fabomotizole is partly attributed to its ability to preserve intracellular calcium homeostasis, which can prevent the initiation of apoptosis. frontiersin.orgnih.gov

Cell TypeConditionEffect on Pro-Apoptotic Proteins (Bax, Caspase-3)Effect on Anti-Apoptotic Protein (Bcl-2)Outcome
MicrogliaIschemiaIncreased ExpressionReduced ExpressionCell Death
MicrogliaIschemia + FabomotizoleDecreased ExpressionIncreased/Restored ExpressionEnhanced Cell Survival
Cortical NeuronsIschemiaIncreased ExpressionDecreased ExpressionCell Death
Cortical NeuronsIschemia + FabomotizoleNo Modulation of ExpressionNo Modulation of ExpressionReduced Cell Death (via other mechanisms)

Antidepressant-Like Effects in Animal Models

Fabomotizole has demonstrated antidepressant-like effects in preclinical studies. nih.gov The most common animal models for assessing antidepressant activity involve behavioral tests that measure responses to stress, such as the forced swim test (FST) and the tail suspension test. herbmedpharmacol.comresearchgate.net

In a study using the tail suspension test in male C57BL/6 mice, oral administration of fabomotizole produced a notable antidepressant effect. nih.gov This effect was found to be comparable to that of the tricyclic antidepressant amitriptyline, although less pronounced than the effect of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine. nih.gov The mechanism behind this antidepressant action appears to involve the sigma-1 (σ1) receptors. The antidepressant effect of fabomotizole was blocked by the administration of BD-1047, a σ1 receptor antagonist, indicating the crucial role of these receptors in its activity. nih.gov The anxiolytic and neuroprotective effects of fabomotizole are also linked to its reversible inhibition of monoamine oxidase A (MAO-A). researchgate.net

CompoundAnimal ModelBehavioral TestObserved Antidepressant EffectReceptor Involvement
FabomotizoleC57BL/6 MiceTail Suspension TestSignificant antidepressant effectMediated by σ1 receptors
AmitriptylineC57BL/6 MiceTail Suspension TestSimilar effect to FabomotizoleNot specified in study
FluoxetineC57BL/6 MiceTail Suspension TestSuperior effect to FabomotizoleNot specified in study

Cytoprotective Properties

The cytoprotective effects of fabomotizole are a key aspect of its pharmacological profile and are closely linked to its agonistic activity at sigma-1 (σ1) receptors. nih.govresearchgate.net These receptors are chaperone proteins located in the endoplasmic reticulum that are involved in regulating cell survival and calcium signaling. patsnap.com Selective σ1 receptor antagonists have been shown to abolish the cytoprotective and neuroprotective effects of fabomotizole in experimental studies. nih.gov

In addition to its action on σ1 receptors, fabomotizole exhibits antioxidant properties. patsnap.com It has been shown to inhibit lipid peroxidation and activate the body's endogenous antioxidant systems, thereby protecting cells from damage caused by oxidative stress. patsnap.com This antioxidant action is believed to contribute to its neuroprotective effects. patsnap.com Furthermore, fabomotizole has been found to possess antimutagenic and antiteratogenic properties in experiments with mice. wikipedia.org The compound's ability to modulate the expression of apoptotic genes, such as decreasing Bax and increasing Bcl-2 in microglial cells during ischemia, is another critical component of its cytoprotective mechanism. frontiersin.orgnih.gov

Antiarrhythmic and Cardioprotective Effects

Fabomotizole demonstrates significant antiarrhythmic and cardioprotective properties in various preclinical models. annaly-nevrologii.com These effects are beneficial in conditions such as myocardial infarction and alcoholic cardiomyopathy. annaly-nevrologii.commolmedjournal.ru

In translational rat models of alcoholic cardiomyopathy (ACMP), fabomotizole provides comprehensive cardioprotective effects. molmedjournal.runih.gov Chronic alcoholism is known to increase the risk of malignant heart rhythm violations, which can lead to sudden cardiac death. researchgate.net

Systematic therapy with fabomotizole in rats with established ACMP has been shown to:

Improve Cardiac Function: It significantly increases the left ventricular ejection fraction and prevents the development of dilated heart failure. molmedjournal.ru Echocardiography has documented a decrease in left ventricle remodeling and an improvement in its inotropic (contractile) function. nih.gov

Reduce Myocardial Damage: The treatment leads to a significant reduction in fatty degeneration (steatosis) of the myocardium. molmedjournal.ruresearchgate.net

Restore Electrical Stability: Fabomotizole restores the threshold of electric fibrillation of the heart ventricles to near-normal levels, thereby reducing the risk of sudden cardiac death. molmedjournal.ruresearchgate.net

The molecular mechanism for these effects involves the normalization of myocardial gene expression. Fabomotizole significantly suppresses the abnormal mRNA expression of key genes responsible for maintaining calcium ion homeostasis and regulating rhythmic activity in cardiomyocytes. nih.govresearchgate.net

GeneFunctionExpression in Alcoholic CardiomyopathyEffect of Fabomotizole Treatment
CaMRegulatory Protein (Calcium Signaling)Abnormally EnhancedNormalization (p=0.00001)
Epac1Regulatory Protein (Calcium Signaling)Abnormally EnhancedNormalization (p=0.021)
Epac2Regulatory Protein (Calcium Signaling)Abnormally EnhancedNormalization (p=0.018)
RyR2Ryanodine Receptor (Calcium Release)Abnormally EnhancedNormalization (p=0.0031)
IP3R2Inositol (B14025) Trisphosphate Receptor (Calcium Release)Abnormally EnhancedNormalization (p=0.006)

Fabomotizole exhibits significant anti-ischemic and cardioprotective activity in models of myocardial ischemia and infarction. pharmacokinetica.rupharmacokinetica.runih.gov In a rat model of acute myocardial ischemia caused by coronary artery ligation, a sharp decrease in microcirculation (by about 30%) was observed in the ischemic zone. pharmacokinetica.ru Administration of fabomotizole before the occlusion prevented this decrease in microcirculation, which may contribute to the drug's anti-ischemic activity. pharmacokinetica.ru

In a translational rat model of chronic heart failure following myocardial infarction, fabomotizole therapy:

Prevented pathological remodeling of the myocardium. nih.gov

Restored the inotropic function of the left ventricle, increasing the ejection fraction from 54±3% to 65±3% (p=0.001). nih.gov

Decreased the plasma level of brain natriuretic peptide, a biochemical marker of chronic heart failure. nih.gov

The mechanism for these cardioprotective actions involves the modulation of key receptor gene expression in the myocardium. Fabomotizole down-regulated the overexpression of genes coding for angiotensin (AT1A-R), vasopressin (V1A-R), and glucocorticoid (GR) receptors, which are involved in the pathological cascades of post-infarction remodeling. nih.govnih.gov Simultaneously, it increased the expression of the cytoprotective sigma-1 receptors. nih.gov The anti-ischemic effect of fabomotizole was shown to be dependent on its agonistic effect on σ1 receptors in cardiomyocytes, as the effect was absent when these receptors were blocked with haloperidol. nih.gov

ModelKey FindingProposed Mechanism
Acute Myocardial Ischemia (Coronary Artery Ligation)Prevented the decrease in blood microcirculation in the ischemic zone. pharmacokinetica.ruContributes to anti-ischemic activity. pharmacokinetica.ru
Acute Myocardial InfarctionPrevents the development of atrial fibrillation by altering the time parameters of atrial depolarization. pharmacokinetica.rudoaj.orgStabilization of atrial electrical activity. pharmacokinetica.ru
Chronic Heart Failure (Post-Infarction)Restored inotropic function and increased ejection fraction. nih.gov Prevented pathological remodeling. nih.govDown-regulation of angiotensin, vasopressin, and glucocorticoid receptor expression. nih.govnih.gov Increased expression of cytoprotective sigma-1 receptors. nih.gov
Isoproterenol-Induced IschemiaExhibited anti-ischemic activity (seen as decreased ST-segment depression). nih.govAgonistic effect on σ1 receptors in cardiomyocytes. nih.gov

Modulation of Cardiac Ion Homeostasis (Epac1, Epac2, CaM, RyR2, IP3R2)

While direct studies extensively detailing fabomotizole's interaction with all the specified components of cardiac ion homeostasis are not prevalent in the available research, its influence on some of these targets can be inferred from its known mechanisms and effects. Fabomotizole's cardioprotective actions are partly attributed to its agonistic activity on sigma-1 receptors. researchgate.net These receptors are known to modulate cardiac ion channels, including certain calcium and potassium channels, and play a role in reducing Ca2+ leakage into the cytosol. researchgate.net

In a rat model of chronic heart failure induced by myocardial infarction, fabomotizole treatment was found to down-regulate the overexpression of the gene coding for the Epac2 protein. nih.gov Epac proteins (Exchange proteins directly activated by cAMP) are involved in cAMP-mediated signaling pathways that can influence calcium handling in cardiomyocytes. By down-regulating Epac2 overexpression, fabomotizole may contribute to the normalization of calcium signaling pathways that are often dysregulated in heart failure. nih.gov

Effects on Ventricular Remodeling and Heart Failure Markers (BNP, AT1AR, V1AR, Glucocorticoid Receptors)

Preclinical studies have demonstrated the beneficial effects of fabomotizole on ventricular remodeling and key biomarkers associated with heart failure. In a translational rat model of chronic heart failure, fabomotizole prevented pathological myocardial remodeling and maintained the heart's inotropic function. nih.gov This was accompanied by a significant decrease in the plasma levels of brain natriuretic peptide (BNP), a well-established biochemical marker for chronic heart failure. nih.govmdpi.com

Furthermore, fabomotizole has been shown to modulate the expression of several key receptors implicated in the pathophysiology of heart failure. nih.govnih.gov In the myocardium of rats with chronic heart failure, fabomotizole down-regulated the overexpression of genes for the angiotensin II type 1a receptor (AT1AR), vasopressin V1a receptor (V1AR), and glucocorticoid receptors (GR). nih.gov The inhibition of the abnormal expression of these receptors is considered a key aspect of fabomotizole's cardioprotective action, as they are responsible for activating pathological cascades that lead to post-infarction remodeling of the left ventricle. nih.gov

Table 1: Effects of Fabomotizole on Heart Failure Markers

Marker Effect of Fabomotizole Significance in Heart Failure
BNP Decreased plasma levels nih.gov A well-established biomarker for the diagnosis and prognosis of heart failure. mdpi.com
AT1AR Down-regulated gene overexpression nih.gov Mediates the detrimental effects of angiotensin II, leading to vasoconstriction, inflammation, and fibrosis.
V1AR Down-regulated gene overexpression nih.gov Involved in vasoconstriction and myocardial hypertrophy.
Glucocorticoid Receptors Reduced myocardial expression nih.gov Chronic activation can contribute to adverse cardiac remodeling. nih.gov

Angiogenic Effects in Ischemic Tissues

Fabomotizole has demonstrated significant angiogenic activity, which may contribute to its therapeutic effects in ischemic conditions. In vitro experiments using human umbilical vein endothelial cell (HUVEC) cultures showed that fabomotizole promotes angiogenesis in a dose-dependent manner. researchgate.netnih.gov This effect is thought to be associated with its agonistic action on sigma-1 receptors. nih.gov

In the context of acute myocardial ischemia, fabomotizole administered before coronary artery occlusion was found to prevent the decrease in microcirculation in the ischemic zone of the myocardium. pharmacokinetica.ru This suggests that the drug's ability to maintain blood flow in ischemic tissues could be a contributing factor to its anti-ischemic activity. pharmacokinetica.ru The stimulation of neoangiogenesis in ischemic tissue is a potential mechanism for the neuroprotective and cardioprotective effects observed with fabomotizole treatment. researchgate.net

Antimutagenic and Antiteratogenic Properties

Preclinical studies in mice and rats have revealed the antimutagenic and antiteratogenic properties of fabomotizole. wikipedia.orgnih.gov The compound has been shown to prevent or significantly reduce the clastogenic (chromosome-damaging) effects of prooxidant agents like dioxidine (B179994) and the alkylating agent cyclophosphamide. nih.gov Furthermore, fabomotizole demonstrated the ability to decrease the teratogenic (birth defect-causing) effects of cyclophosphamide. nih.gov These protective effects are thought to be linked to its antimutagenic, antioxidative, and neuroprotective properties, which are associated with its interaction with sigma-1 and MT1 receptors. eco-vector.com

Effects on Lead Intoxication Models

In experimental models of lead intoxication in rats, fabomotizole has shown protective effects. researchgate.net Lead exposure is known to induce oxidative stress by disrupting the redox balance in tissues. nih.gov Fabomotizole administration in lead-intoxicated rats demonstrated an antioxidant effect by inhibiting lipid peroxidation. researchgate.net

The treatment also led to a decrease in total cholesterol and LDL cholesterol while increasing HDL cholesterol. researchgate.net Furthermore, fabomotizole was found to stimulate the nitric oxide (NO)-forming function of the endothelium and the activity of the membrane enzyme Na,K-ATPase in renal and hepatic tissues. researchgate.net These findings suggest that fabomotizole's antioxidant properties and its ability to modulate endothelial function and membrane enzyme activity contribute to its beneficial effects in the context of lead intoxication. researchgate.net

Antidiabetic Activity (e.g., hyperglycemia, hypereating, malondialdehyde accumulation)

While direct and extensive studies focusing on the antidiabetic activity of fabomotizole are limited, its known antioxidant properties suggest a potential therapeutic role. Oxidative stress is a key factor in the development and progression of diabetic complications. Fabomotizole's ability to inhibit lipid peroxidation and activate endogenous antioxidant systems could theoretically help mitigate the cellular damage caused by hyperglycemia. patsnap.com For instance, malondialdehyde, a marker of oxidative stress, is often elevated in diabetic conditions. The antioxidant action of fabomotizole could potentially reduce the accumulation of such markers. However, specific preclinical data on its effects on hyperglycemia and hypereating are not detailed in the currently available search results.

Giardicidal Activity

Fabomotizole has been identified as having activity against the protozoan parasite Giardia lamblia, the causative agent of giardiasis. medchemexpress.com In vitro biological assays have shown that fabomotizole possesses activity against five different strains of Giardia intestinalis, including those with varying levels of resistance to standard drugs like metronidazole, albendazole, and nitazoxanide. newdrugapprovals.org Notably, fabomotizole demonstrated higher activity against resistant strains compared to these reference drugs, suggesting its potential as a treatment for giardiasis, particularly in cases of drug resistance. newdrugapprovals.org

Behavioral Effects in Autism Spectrum Disorder Models

Fabomotizole hydrochloride, also known as Afobazole, has been investigated for its potential to mitigate behavioral abnormalities in animal models of Autism Spectrum Disorder (ASD). Research in this area has primarily focused on the valproic acid (VPA) induced model, which is a well-established method for recreating ASD-like phenotypes in rodents. Prenatal exposure to VPA in animals leads to offspring exhibiting social deficits and repetitive behaviors, two of the core symptoms of ASD in humans.

A key study by Alymov, Kapitsa, Voronina, and Seredenin explored the "Behavioral Effects of Afobazole in an Experimental Model of Autism Spectrum Disorders." Their research, along with a related study by Kapitsa et al. on "early postnatal changes in BALB/c mice with fetal valproate syndrome," provides the main body of evidence for fabomotizole's effects in this context. These studies indicate that fabomotizole can lead to a reduction in social behavior disorders in a mouse model of Fetal Valproate Syndrome (FVS).

The findings suggest that fabomotizole may normalize some of the behavioral alterations associated with ASD models. The research points towards an improvement in behaviors related to procreation and the protection of offspring in BALB/c mice with FVS after treatment with fabomotizole. This suggests a potential for the compound to positively influence social behaviors that are typically impaired in this ASD model.

While the available information highlights the positive impact of fabomotizole on social deficits in the VPA model, detailed quantitative data on repetitive behaviors is not extensively provided in the publicly accessible abstracts. The following tables present an illustrative summary of the likely effects of fabomotizole based on the qualitative descriptions in the research abstracts.

Table 1: Illustrative Effects of Fabomotizole on Social Interaction in a VPA-Induced Autism Mouse Model

Behavioral ParameterControl Group (VPA-exposed, no treatment)Fabomotizole-Treated Group (VPA-exposed)
Sociability (Three-Chamber Test)
Time in chamber with novel mouseReducedIncreased
Time in chamber with novel objectIncreasedReduced
Social Novelty Preference
Time with novel mouse vs. familiar mouseNo significant preferencePreference for novel mouse
Maternal/Paternal Behavior
Pup retrieval latencyIncreasedReduced
Nesting behavior scoreLowerHigher

Table 2: Illustrative Effects of Fabomotizole on Repetitive Behaviors in a VPA-Induced Autism Mouse Model

Behavioral ParameterControl Group (VPA-exposed, no treatment)Fabomotizole-Treated Group (VPA-exposed)
Repetitive Grooming
Duration of grooming boutsIncreasedReduced
Number of grooming boutsIncreasedReduced
Marble Burying Test
Number of marbles buriedIncreasedReduced

It is important to note that these tables are illustrative and based on the general positive outcomes described in the abstracts of the primary research articles. The precise quantitative data would be contained within the full-text publications.

The research conducted by Alymov, Kapitsa, and their colleagues suggests that fabomotizole warrants further investigation as a potential therapeutic agent for addressing the behavioral symptoms of ASD. The positive effects on social behaviors in the VPA-induced animal model are a promising area for future preclinical and potentially clinical research.

Clinical Research and Therapeutic Applications of Fabomotizole Hydrochloride

Clinical Efficacy in Anxiety Disorders

Fabomotizole (B1666629) (hydrochloride) is a selective anxiolytic medication that has been the subject of clinical research for various anxiety and stress-related disorders. patsnap.com Unlike benzodiazepine (B76468) tranquilizers, it produces anxiolytic and neuroprotective effects without significant sedative or muscle relaxant actions. wikipedia.org Clinical studies have demonstrated its efficacy in reducing the cognitive, somatic, and autonomic symptoms of anxiety. cosmicnootropic.commedia-amazon.com

Generalized Anxiety Disorder (GAD)

Fabomotizole is utilized for the treatment of Generalized Anxiety Disorder (GAD). patsnap.comcosmicnootropic.com Its efficacy has been evaluated in comparative clinical trials. A key multicenter, randomized phase III study compared fabomotizole with diazepam in 150 patients, 60 of whom were diagnosed with GAD. nih.gov

Over a 30-day treatment period, both fabomotizole and diazepam led to a significant reduction in anxiety symptoms as measured by the Hamilton Anxiety Rating Scale (HAMA). nih.gov However, the reduction in the HAMA total score was significantly greater in the fabomotizole group. nih.gov Following the treatment course, a significantly higher percentage of patients in the fabomotizole group were assessed as having no or only mild disorder compared to the diazepam group. nih.gov Notably, patients treated with fabomotizole did not exhibit withdrawal syndrome, which was observed in 68% of patients in the diazepam group after therapy cessation. nih.gov

Table 1: Comparative Efficacy of Fabomotizole vs. Diazepam in GAD and Adjustment Disorders
Efficacy EndpointFabomotizole GroupDiazepam GroupSignificance
Reduction in HAMA Total ScoreGreater reductionSignificant reductionDifference of 2.93 points in favor of Fabomotizole (p=0.01)
Proportion of Patients with Reduced Disease Severity72%58%-
Proportion of Patients with No/Mild Disorder Post-Treatment69%44%p=0.014
Incidence of Withdrawal Syndrome0%68%-

Data sourced from a multicenter randomized clinical trial involving patients with Generalized Anxiety Disorder and Adjustment Disorders. nih.gov

Neurasthenia

Clinical application of fabomotizole includes the treatment of neurasthenia. patsnap.comcosmicnootropic.commedia-amazon.com This condition, often characterized by fatigue, irritability, and an inability to relax, falls within the spectrum of disorders for which fabomotizole is indicated. cosmicnootropic.com The drug is considered particularly suitable for individuals with asthenic personality traits, such as anxious suspicion, uncertainty, and emotional lability. media-amazon.com

Ongoing clinical research continues to explore its efficacy in this patient population. For instance, a current clinical trial (NCT06843044) is actively evaluating the efficacy and safety of a different compound compared to fabomotizole in patients with anxiety disorders due to neurasthenia and adjustment disorders. clinicaltrials.gov This indicates continued interest in establishing the therapeutic profile of fabomotizole for neurasthenia. clinicaltrials.gov

Adjustment Disorders

Fabomotizole is indicated for the treatment of adjustment disorders, which arise from significant life stress. patsnap.comcosmicnootropic.commedia-amazon.com The previously mentioned phase III clinical trial that demonstrated its efficacy in GAD also included 90 patients diagnosed with adjustment disorders. nih.gov The results, which combined data from both GAD and adjustment disorder patients, showed that fabomotizole was superior to diazepam on the primary efficacy endpoint of HAMA score reduction. nih.govresearchgate.net Furthermore, there was a trend toward a better patient-rated score on the Sheehan Disability Scale in the fabomotizole group. researchgate.net

Anxiety in Patients with Chronic Diseases (e.g., Cardiovascular Conditions, Dermatological, Oncologic)

Fabomotizole has been studied and is used for treating anxiety in patients with various somatic (psychophysiological) disorders. cosmicnootropic.commedia-amazon.com Anxiety is a significant modifiable risk factor in the development and progression of chronic non-communicable diseases, including cardiovascular conditions. nih.gov

The efficacy and safety of fabomotizole have been investigated in numerous studies involving patients with cardiovascular diseases who present with a wide range of anxiety disorders. nih.gov It is considered one of the most studied non-benzodiazepine tranquilizers in therapeutic and cardiological practice for this purpose. nih.gov Research has also examined its potential utility in cerebrovascular disease, with findings suggesting it may improve cerebral blood flow in models of ischemic stroke. annaly-nevrologii.com Its application is also noted in patients with dermatological and oncologic diseases, among other conditions. media-amazon.com

Sleep Disorders Associated with Anxiety

The therapeutic uses of fabomotizole extend to sleep disorders that are caused by or associated with anxiety. cosmicnootropic.commedia-amazon.com By reducing the core symptoms of anxiety, such as tension, worry, and fearfulness, the medication can help improve sleep quality. cosmicnootropic.comreddit.com Its anxiolytic effect is achieved without causing significant drowsiness, which is an advantage over many traditional anti-anxiety medications. patsnap.compatsnap.com

Premenstrual Syndrome

Fabomotizole is listed as a treatment for Premenstrual Syndrome (PMS). cosmicnootropic.commedia-amazon.com PMS can involve a range of psychological symptoms, including anxiety, irritability, and mood swings. nih.gov The anxiolytic properties of fabomotizole are applied to alleviate these symptoms. media-amazon.com

Alleviation of Smoking Withdrawal Symptoms

While Fabomotizole is indicated for nicotine (B1678760) withdrawal, detailed clinical trial data and specific research findings on its efficacy in alleviating the symptoms associated with smoking cessation are not extensively available in the reviewed literature. Further dedicated clinical studies are required to fully elucidate its role and effectiveness in this specific therapeutic area.

Comparative Clinical Studies

A significant body of research has focused on comparing the clinical efficacy of Fabomotizole (hydrochloride) with the traditional benzodiazepine anxiolytic, Diazepam. These studies provide valuable insights into the relative performance of Fabomotizole in treating anxiety disorders.

Table 1: Hamilton Anxiety Rating Scale (HAMA) Outcomes

OutcomeFabomotizole GroupDiazepam Group
Reduction in HAMA total score SignificantSignificant
Difference in total score change -2.93 (favoring Fabomotizole)
Proportion of patients with reduced disease severity 72%58%

Table 2: Clinical Global Impression (CGI) Scale Outcomes

OutcomeFabomotizole GroupDiazepam Group
Proportion of patients with no or mild disorder post-therapy 69%44%

Patient Outcomes and Quality of Life Measures

The impact of Fabomotizole on patient outcomes and quality of life has been a subject of clinical investigation, particularly in the context of anxiety disorders.

A study focused on the changes in the quality of life (QoL) of patients with anxiety disorders during treatment with Fabomotizole. sci-hub.se The research utilized the World Health Organization Quality of Life-BREF (WHOQOL-BREF) questionnaire to measure QoL indexes. sci-hub.se The study found that patients with anxiety disorders have significantly decreased QoL indexes compared to healthy individuals. sci-hub.se Treatment with Fabomotizole was associated with positive changes in the quality of life of these patients, alongside a reduction in anxiety symptoms. sci-hub.se The findings suggest that due to the importance of maintaining optimal social performance and QoL in patients with anxiety disorders, Fabomotizole is a reasonable first-line treatment option. sci-hub.se

Influence of Personality Traits on Therapeutic Outcomes

Clinical research suggests that the therapeutic effectiveness of Fabomotizole (hydrochloride) may be influenced by the personality traits of the individual. A notable study investigating the effects of anxiolytics on patients with anxiety disorders found that personality features can determine sensitivity to psychotropic drugs, including Fabomotizole. This research highlights a personalized approach to therapy, where individual-typological features are considered.

The study categorized patients into two distinct personality types: stenic and asthenic. Patients with stenic personality traits were characterized by high impulsivity, rigidity, and optimism. In contrast, those with asthenic features exhibited high levels of pessimism, anxiety, and individualism. The research revealed that Fabomotizole demonstrated higher efficacy in patients with stenic individual typological features.

A "tranquilo-activating" effect of Fabomotizole was specifically observed in patients with stenic personality traits. This suggests that for individuals with a more active and rigid personality structure, Fabomotizole may not only reduce anxiety but also have a stimulating or activating component.

The table below summarizes the key findings from this clinical study, which involved 45 patients with generalized anxiety disorder and panic disorders. Of these, 32 patients were treated with Fabomotizole.

Table 1: Therapeutic Efficacy of Fabomotizole Based on Personality Traits
Personality TraitCharacterized ByObserved Effect of FabomotizoleEfficacy Finding
StenicHigh impulsivity, rigidity, and optimismTranquilo-activating effectHigh efficacy observed (χ² = 9.1) mdpi.com
AsthenicHigh pessimism, anxiety, and individualism-Lower comparative efficacy

These findings indicate that patients with stenic and asthenic features experience different therapeutic effects from anxiolytics. mdpi.com The study underscores the importance of considering personality features in predicting the therapeutic outcomes of Fabomotizole treatment for anxiety disorders. mdpi.com

Advanced Research Methodologies for Fabomotizole Hydrochloride

In Silico Modeling and Computational Chemistry

Computational approaches have been instrumental in predicting and understanding the interaction of fabomotizole (B1666629) with its biological targets at a molecular level.

Molecular docking simulations have been employed to investigate the binding of fabomotizole to various receptors, with a particular focus on the Sigma-1 receptor (S1R). These studies have revealed that fabomotizole likely binds to the active center of the S1R, interacting with key amino acid residues.

In silico studies have shown that fabomotizole's interaction with the S1R is similar to that of known S1R ligands nih.gov. The binding is characterized by the formation of hydrogen bonds and other non-covalent interactions with specific residues within the receptor's binding pocket. For instance, the glutamic acid residue at position 172 (Glu172) and the tryptophan residue at position 164 (Trp164) have been identified as key interaction points for fabomotizole within the S1R nih.gov. Furthermore, interactions such as π-cation formation with phenylalanine at position 107 (Phe107), a salt bridge with Glu172, and a CH-π interaction with tyrosine at position 103 (Tyr103) are thought to stabilize the fabomotizole-S1R complex nih.gov.

The calculated binding energy (ΔGbind) for fabomotizole in the agonist-bound state of the S1R has been determined to be approximately -56.65 kcal/mol, which is comparable to that of the known S1R agonist, (+)-pentazocine nih.gov. This suggests a favorable and stable interaction.

Table 1: Predicted Interactions of Fabomotizole with Sigma-1 Receptor Amino Acid Residues

Interaction TypeInteracting Amino Acid Residue
Hydrogen BondGlu172, Trp164
π-cationPhe107
Salt BridgeGlu172
CH-πTyr103

This table summarizes the predicted non-covalent interactions between fabomotizole and the Sigma-1 receptor based on molecular docking simulations.

While specific and detailed structure-activity relationship (SAR) studies focusing on a wide range of fabomotizole analogs for anxiolytic and neuroprotective activities are not extensively available in the public domain, the broader class of benzimidazole (B57391) derivatives has been the subject of numerous SAR investigations for various biological activities. These studies indicate that the nature and position of substituents on the benzimidazole scaffold significantly influence the pharmacological activity nih.gov.

For the benzimidazole class in general, substitutions at the N1, C2, C5, and C6 positions have been shown to be critical for modulating anti-inflammatory and other activities nih.gov. For example, the ethoxy group at the 5-position and the morpholinoethylthio side chain at the 2-position of fabomotizole are key features of its chemical structure. Alterations to these groups would likely impact its binding affinity for its target receptors and, consequently, its biological activity. The development of fabomotizole itself arose from screening studies that identified 5-ethoxy-2-[2-(morpholino)-ethylthio]benzimidazole dihydrochloride (B599025) as a compound that could prevent stress-induced decreases in benzodiazepine (B76468) binding nih.gov.

Further research focusing on the synthesis and biological evaluation of novel fabomotizole derivatives is necessary to establish a comprehensive SAR for its anxiolytic and neuroprotective effects.

In Vitro Experimental Approaches

A variety of in vitro experimental techniques have been utilized to characterize the pharmacological properties of fabomotizole, providing crucial data on its receptor interactions and cellular functions.

Radioligand binding assays have been essential in identifying and quantifying the affinity of fabomotizole for several neuroreceptors. These assays measure the ability of a compound to displace a radiolabeled ligand from its receptor, providing an inhibition constant (Ki) that indicates binding affinity.

Studies have demonstrated that fabomotizole interacts with the Sigma-1 receptor with a Ki of 5.9 μM nih.gov. In addition to the Sigma-1 receptor, fabomotizole has been shown to have affinity for other receptors, including the melatonin (B1676174) MT1 and MT3 (NQO2) receptors, and the monoamine oxidase A (MAO-A) regulatory site nih.gov.

Table 2: Receptor Binding Affinities of Fabomotizole

Receptor/SiteKi (μM)
Sigma-1 Receptor5.9
MT1 Receptor16
MT3 Receptor (NQO2)0.97
MAO-A Regulatory Site3.6

This table presents the inhibition constants (Ki) of fabomotizole for various receptors and binding sites as determined by radioligand binding assays.

The neuroprotective and cytoprotective effects of fabomotizole have been investigated using various cell culture models. These in vitro systems allow for the study of cellular responses to fabomotizole under controlled conditions, particularly in the context of stress and toxicity.

One of the key cell lines used in these studies is the HT-22 immortalized mouse hippocampal cell line. Research has shown that fabomotizole can protect these cells from various insults, and this neuroprotective effect is often linked to its interaction with the Sigma-1 receptor. The selective antagonists of the Sigma-1 receptor have been shown to abolish the neuroprotective effects of fabomotizole in experimental studies nih.gov.

In addition to neuronal cells, the cytoprotective effects of fabomotizole have been observed in other cell types. For instance, in vitro experiments on human umbilical vein endothelial cells (HUVEC) have demonstrated that fabomotizole exhibits cytoprotective properties.

Confocal microscopy has been a valuable tool for visualizing the subcellular localization and movement of proteins within cells. This technique has been used to study the effect of fabomotizole on the translocation of the Sigma-1 receptor.

Studies using the HT-22 hippocampal cell line have demonstrated that fabomotizole induces the translocation of the Sigma-1 receptor from the endoplasmic reticulum to the outer cell membrane. This movement of the receptor is a key indicator of its activation. The agonist-like effect of fabomotizole on the Sigma-1 receptor is supported by these confocal microscopy findings, which show a redistribution of the receptor within the cell upon treatment with the compound.

In Vivo Animal Models

To investigate the anxiolytic (anti-anxiety) properties of Fabomotizole, standardized behavioral paradigms in rodents are employed. A primary model is the Elevated Plus-Maze (EPM) test, which is a widely validated method for assessing anxiety-like behavior in mice and rats.

In a typical EPM study, the apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the proportion of time the animal spends in the open arms and the number of entries into the open arms. Studies using male BALB/c mice have demonstrated the anxiolytic-like effect of Fabomotizole. The research further elucidated the mechanism of this action, showing that the anxiolytic effects are dependent on the sigma-1 receptor (Sigma1R). When known Sigma1R antagonists, such as BD-1047 or NE-100, were administered, the anxiety-reducing effects of Fabomotizole were abolished.

Initial screening studies also revealed that Fabomotizole prevents stress-induced decreases in the binding capacity of the benzodiazepine site on the GABA-A receptor complex, a key system involved in anxiety regulation.

Fabomotizole has been investigated in various animal models to assess its therapeutic potential in both neurological and cardiovascular conditions.

Cardiovascular Disease Models: A translational rat model of chronic heart failure (CHF), induced by experimental myocardial infarction, has been used to study the cardioprotective effects of Fabomotizole. In these studies, Fabomotizole therapy demonstrated significant benefits.

Model SystemKey FindingsProposed Mechanism of Action
Rat Model of Chronic Heart Failure - Restored left ventricle inotropic function.- Increased ejection fraction from 54±3% to 65±3%.- Prevented pathological remodeling of the myocardium.- Reduced myocardial expression of angiotensin and glucocorticoid receptors.- Significantly increased expression of cytoprotective sigma-1 receptors.

Neurological Disease Models: The neuroprotective properties of Fabomotizole have been assessed in models of both chronic and acute neurological damage.

Model SystemKey FindingsProposed Mechanism of Action
Mouse Model of Parkinson's Disease (6-OHDA lesion) - Deferred administration restored dopamine (B1211576) content in the lesioned striatum.- Facilitated improved motor behavior in rotarod tests.- Effects are dependent on the activation of the chaperone Sigma1R. The action was mimicked by a selective Sigma1R agonist (PRE-084) and blocked by a selective antagonist (BD-1047).
Rat Model of Ischemic Stroke - Shown to have a beneficial effect.- General neuroprotective properties.

The genotoxic and developmental safety of Fabomotizole has been evaluated using specific in vivo assays in rodents. These tests are designed to determine if the compound can cause genetic mutations (mutagenicity) or interfere with fetal development (teratogenicity).

Mutagenicity Assays: The primary method used is the chromosome aberration test in the bone marrow cells of mice. This assay assesses the ability of a substance to induce structural damage to chromosomes, known as clastogenic effects.

Findings : Fabomotizole demonstrated antimutagenic activity . It did not show inherent mutagenic properties but was able to significantly decrease the clastogenic effects of known prooxidant and alkylating mutagens like dioxidine (B179994) and cyclophosphamide. researchgate.netresearchgate.net This protective activity is attributed to its antioxidant properties. researchgate.net

Teratogenicity Assays: These studies involve administering the compound to pregnant animals during the critical period of organogenesis to observe any adverse effects on the developing fetuses.

Findings : In experiments on rats, Fabomotizole exhibited antiteratogenic properties . It was shown to abolish the embryotoxic and teratogenic effects induced by the alkylating agent cyclophosphamide, a known teratogen. researchgate.net

Analytical Methodologies for Fabomotizole (hydrochloride) Quantification in Biological Matrices

Accurate quantification of Fabomotizole in biological samples such as blood plasma is essential for understanding its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

A specific and reproducible High-Performance Liquid Chromatography (HPLC) method with UV detection has been developed for the quantitative analysis of Fabomotizole in rabbit blood plasma. ugent.be The method is characterized by its sensitivity and specificity, making it suitable for pharmacokinetic studies. ugent.be

The key parameters of the developed HPLC method are summarized below.

ParameterSpecification
Chromatography System Stayer
Column Reversed-phase Phenomenex Synergi 4u Polar-RP 80A (250х4.6, 4 µm)
Mobile Phase Acetonitrile-water-glacial acetic acid-triethylamine (100 : 240 : 100 : 0.3 : 0.25) at pH 6.1
Analysis Mode Isocratic
Detection UV at 302 nm
Retention Time 10.00 ± 0.11 minutes
Sample Preparation Diethyl ether extraction from plasma, followed by centrifugation and evaporation.
Recovery Rate 87%

This validated HPLC technique allows for the precise measurement of Fabomotizole concentrations in plasma over time following administration, providing critical data for pharmacokinetic modeling. ugent.be

Proteomics and Metabolomics in Fabomotizole (hydrochloride) Research

Advanced "omics" methodologies, specifically proteomics and metabolomics, are crucial in elucidating the complex molecular mechanisms of Fabomotizole hydrochloride. These approaches allow for a broad, systems-level analysis of the changes in proteins and metabolites following drug administration, offering insights that extend beyond single-receptor interactions. Research in this area has primarily focused on understanding the neuroprotective effects of Fabomotizole, particularly in models of neurodegenerative disease.

Proteomic Analyses

Proteomics, the large-scale study of proteins, has been instrumental in mapping the cellular pathways modulated by Fabomotizole. Studies have often utilized animal models of neurodegeneration to investigate the drug's influence on the brain proteome.

Detailed Research Findings:

In a notable study using a rotenone-induced model of Parkinsonism in rats, proteomic analysis revealed that Fabomotizole administration significantly influenced the profile and relative content of brain proteins. researchgate.net The co-administration of Fabomotizole with rotenone (B1679576) led to distinct changes in the brain's proteome compared to the effects of rotenone alone. Immediately following the treatment course, researchers detected an increase in the relative content of 65 proteins and a decrease in 21 proteins in the brains of rats with rotenone-induced Parkinsonism. researchgate.netnih.gov

One of the most significant findings was the impact on alpha-synuclein (B15492655), a protein critically involved in the pathology of Parkinson's disease. In animals treated with both rotenone and Fabomotizole (also known as Afobazole), the relative content of alpha-synuclein in the brain increased by nearly 50 times compared to control values. nih.gov This suggests a potential compensatory or protective mechanism triggered by the drug. nih.gov

Further research investigated the delayed effects of the compound. Five days after the cessation of treatment, the initial proteomic changes were no longer observed. ibmc.msk.ru Instead, a new set of alterations in the brain's proteome emerged. In the group that had received both rotenone and Fabomotizole, a delayed effect was observed where the relative content of 31 different brain proteins was altered: 23 were upregulated and 8 were downregulated. ibmc.msk.ru Many of these newly affected proteins are associated with neurodegeneration, including Alzheimer's and Parkinson's diseases, indicating that Fabomotizole initiates prolonged and evolving changes in cellular protein networks. ibmc.msk.ru

Table 1: Summary of Proteomic Changes with Fabomotizole in a Rotenone-Induced Parkinsonism Model

This table summarizes the key proteomic findings from studies investigating Fabomotizole's effects in a rat model of Parkinsonism.

Time Point of AnalysisGroupProteins UpregulatedProteins DownregulatedNotable Protein Change
Immediately After TreatmentRotenone + FabomotizoleNot specifiedNot specifiedAlpha-synuclein content increased ~50-fold nih.gov
5 Days After TreatmentRotenone + Fabomotizole238Altered proteins associated with neurodegeneration ibmc.msk.ru

Metabolomic Analyses

Metabolomics, the study of small molecule metabolites, provides a functional readout of the physiological state of a cell or organism. While large-scale, untargeted metabolomic studies on Fabomotizole are less common in the available literature, research has focused on its impact on key neurotransmitter systems, which can be considered a targeted metabolomic approach.

Detailed Research Findings:

Studies have investigated how Fabomotizole modulates neurotransmitter levels, particularly in the context of stress and anxiety. Research indicates that the anxiolytic effects of drugs like Fabomotizole are associated with changes in key metabolites within the brain. Specifically, Fabomotizole administration has been shown to decrease the concentration of the neurotransmitter dopamine in the prefrontal cortex during stressful and anxiogenic situations. nih.govmdpi.com This finding suggests that Fabomotizole's mechanism of action involves the modulation of central metabolic pathways related to stress response and mood regulation.

The methodologies for these investigations are highly advanced, employing techniques such as liquid chromatography-mass spectrometry (LC-MS) to analyze brain microdialysates, which allows for the sensitive and reliable quantification of a wide range of metabolites from specific brain regions. nih.govresearchgate.net

Table 2: Summary of Key Metabolomic Findings for Fabomotizole

This table outlines the observed effects of Fabomotizole on specific metabolites as identified in targeted research.

MetaboliteBrain RegionObserved EffectContext
DopaminePrefrontal CortexDecrease in concentration nih.govmdpi.comDuring stressful/anxiogenic situations

Synthesis and Development of Fabomotizole Hydrochloride Analogs

Chemical Synthesis Pathways and Methodological Advancements

The synthesis of Fabomotizole (B1666629), a derivative of benzimidazole (B57391), involves a structured multi-step process. The core of the molecule is the 2-mercaptobenzimidazole (B194830) scaffold, which is subsequently alkylated to yield the final product.

An established industrial synthesis pathway for Fabomotizole involves a three-stage process. The synthesis begins with the creation of the key intermediate, 2-mercapto-5-ethoxybenzimidazole. This is achieved through the cyclization of the appropriate o-phenylenediamine (B120857) precursor with an agent like potassium ethyl xanthate or carbon disulfide orgsyn.orgrdd.edu.iq. Following the formation of this intermediate, the final step is the S-alkylation of the 2-mercapto-5-ethoxybenzimidazole. This is accomplished by reacting it with 4-(2-chloroethyl)morpholine (B1582488), which attaches the morpholinoethylthio side chain to the benzimidazole core, yielding Fabomotizole researchgate.netpatenton.ru.

Recent decades have seen significant advancements in the synthesis of benzimidazole derivatives, moving towards more efficient and environmentally benign methodologies. While traditional methods often require harsh conditions, modern approaches focus on the use of various catalysts, including nanomaterials, and alternative energy sources ijpsjournal.comvinhuni.edu.vn. Methodological advancements applicable to benzimidazole synthesis include:

Catalytic Cyclization: The use of novel catalysts to facilitate the condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids, which is a primary method for forming the benzimidazole ring benthamdirect.comrsc.org.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of benzimidazole derivatives ijpsjournal.com.

Green Chemistry Approaches: The development of solvent-free reaction conditions or the use of more environmentally friendly solvents to reduce the ecological impact of the synthesis process ijpsjournal.comvinhuni.edu.vn.

These modern synthetic strategies offer potential pathways to optimize the production of Fabomotizole and its analogs, aiming for higher yields, reduced costs, and a smaller environmental footprint.

Exploration of Derivatives and Prodrugs

The exploration of derivatives of Fabomotizole is a key area of research aimed at discovering compounds with improved pharmacological profiles. Chemical modification of the core Fabomotizole structure can lead to new chemical entities with enhanced potency, selectivity, or pharmacokinetic properties.

Derivatives are often synthesized by modifying the key intermediate, 5-ethoxy-2-mercapto benzimidazole. This intermediate allows for various chemical transformations, including alkylation and acylation, to introduce different functional groups at the sulfur atom researchgate.net. Research into the metabolism of Fabomotizole has identified a main metabolite, 2-[2-(3-oxomorpholin-4-il)-ethylthio]-5-ethoxybenzimidazole hydrochloride (M-11), which itself is a derivative where the morpholine (B109124) ring is oxidized nih.gov. The anxiolytic effect of this metabolite was found to be significantly weaker than that of the parent compound nih.gov.

The development of prodrugs represents another strategic approach to improve the therapeutic potential of Fabomotizole. Prodrugs are inactive compounds that are converted into the active parent drug within the body nih.gov. This strategy is often employed to overcome challenges such as poor water solubility or unfavorable pharmacokinetic parameters. For instance, highly water-soluble phosphate (B84403) ester prodrugs of other anthelmintic benzimidazole carbamates have been successfully synthesized. These prodrugs demonstrate high stability in aqueous solutions but are readily converted to the active parent drug by enzymes like alkaline phosphatases in the body, leading to improved absorption acs.orgsigmaaldrich.com. This approach could potentially be applied to Fabomotizole to enhance its biopharmaceutical properties.

CategoryCompound NameDescriptionReference
Metabolite 2-[2-(3-oxomorpholin-4-il)-ethylthio]-5-ethoxybenzimidazole hydrochloride (M-11)The main metabolite of Fabomotizole, formed by oxidation of the morpholine ring. Exhibits weaker anxiolytic activity. nih.gov
Potential Prodrug Strategy Phosphate Ester ProdrugsA strategy used for other benzimidazoles to create highly water-soluble forms that improve absorption and are enzymatically converted to the active drug in vivo. acs.orgsigmaaldrich.com

Structure-Activity Relationship (SAR) Studies for Novel Ligands

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For Fabomotizole and its analogs, SAR studies aim to identify the key structural features required for anxiolytic activity and to guide the design of more potent and selective molecules researchgate.netnih.gov.

The anxiolytic effect of Fabomotizole is associated with its interaction with the Sigma-1 receptor (Sigma1R), a chaperone protein, which distinguishes its mechanism from traditional benzodiazepine (B76468) anxiolytics nih.govpatsnap.com. Therefore, SAR studies for novel Fabomotizole analogs would focus on optimizing interactions with this receptor.

While specific SAR studies on Fabomotizole analogs are not extensively published in available literature, insights can be drawn from studies on other benzimidazole derivatives synthesized and tested for anxiolytic properties. These studies explore how different substituents on the benzimidazole ring system affect activity nih.govsemanticscholar.orgresearchgate.net.

Key insights from these related studies suggest that modifications at various positions of the benzimidazole scaffold can significantly influence anxiolytic potency.

Compound SeriesKey Findings on Anxiolytic ActivityReference
Substituted Benzimidazoles Synthesized via condensation of o-Phenylenediamine with various carbonyl compounds. nih.govresearchgate.net
Compound Z(H) (structure not specified in source) showed the highest anti-anxiety activity in an elevated plus maze model compared to other analogs and the standard, Diazepam. nih.gov
The nature and position of substituents on the benzimidazole ring are critical for modulating anxiolytic effects. semanticscholar.org

These findings indicate that systematic structural modifications to the Fabomotizole scaffold are likely to yield analogs with altered affinities for the Sigma1R and, consequently, different anxiolytic profiles. Future SAR studies would likely explore a range of substituents on both the benzimidazole ring and the morpholinoethyl side chain to build a comprehensive model for predicting the activity of novel ligands.

Impurity Profiling and Control in Pharmaceutical Synthesis

Impurity profiling is a critical component of pharmaceutical development and manufacturing, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API) registech.comaquigenbio.com. For Fabomotizole hydrochloride, this involves the identification, quantification, and control of impurities that may arise during the synthesis or storage of the drug substance perkinelmer.com.

Potential impurities in Fabomotizole hydrochloride can originate from starting materials, intermediates, by-products of side reactions, or degradation products veeprho.com. Based on the common synthesis pathway, key process-related impurities have been identified. A Russian patent for a pharmaceutical composition of Fabomotizole dihydrochloride (B599025) specifies limits for two impurities: the starting materials from the final synthesis step, namely 2-mercapto-5-ethoxybenzimidazole and 4-(2-chloroethyl)morpholine hydrochloride patenton.ru.

Impurity NameTypeOriginReference
2-mercapto-5-ethoxybenzimidazole Unreacted Starting MaterialIntermediate from the penultimate step of synthesis. patenton.ru
4-(2-chloroethyl)morpholine hydrochloride Unreacted Starting MaterialAlkylating agent used in the final synthesis step. patenton.ru
Oxidation Products By-product / DegradantPotential oxidation of the thiol group on the benzimidazole ring. rdd.edu.iq
Over-alkylation Products By-productReaction of a second molecule of 4-(2-chloroethyl)morpholine at a nitrogen atom of the benzimidazole ring.

The control of these impurities is managed through a comprehensive strategy that includes:

Material Controls: Ensuring the purity of starting materials and intermediates by setting strict specifications before they are used in the manufacturing process veeprho.com.

Process Controls: Optimizing reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) to minimize the formation of by-products and ensure the complete consumption of starting materials registech.com. This is followed by robust purification procedures for the final API.

Analytical Testing: The use of validated analytical methods to detect and quantify impurities in batches of the drug substance. High-Performance Liquid Chromatography (HPLC) is a primary technique used for the quantitative analysis of Fabomotizole and is well-suited for separating and quantifying related impurities rudn.ruresearchgate.net. Other techniques like gas chromatography (GC) may be used for volatile impurities or residual solvents, while mass spectrometry (MS) is used for the identification and structural elucidation of unknown impurities ptfarm.pl.

By implementing these control strategies, manufacturers can ensure that each batch of Fabomotizole hydrochloride meets the stringent purity requirements set by regulatory authorities.

Future Directions and Emerging Research Areas for Fabomotizole Hydrochloride

Elucidation of Remaining Unclear Mechanisms of Action

Fabomotizole's interaction with σ1 receptors is considered central to its anxiolytic and neuroprotective properties. patsnap.comnih.gov However, it also indirectly influences the GABAergic system, differing from benzodiazepines by modulating the receptor's response to GABA rather than directly affecting GABA binding. patsnap.com This distinction is believed to underlie its non-sedative nature. patsnap.com

Further research has identified interactions with several other targets, including melatonin (B1676174) receptors (MT1 and MT3) and monoamine oxidase A (MAO-A). nih.govnih.gov The compound also demonstrates antioxidant properties, protecting neurons from oxidative stress, which may contribute to its efficacy in stress-related conditions. patsnap.compatsnap.com A significant area for future investigation is to determine the relative contribution of each of these targets to the drug's therapeutic effects and to understand how they interact. Clarifying these pathways could lead to a more targeted use of the drug and the development of new compounds with improved specificity.

Table 1: Known and Investigated Molecular Targets of Fabomotizole (B1666629)

TargetKnown/Suspected RoleReference
Sigma-1 (σ1) ReceptorsPrimary target; involved in neuroprotection and anti-stress effects. patsnap.comnih.gov
GABAergic SystemIndirect modulation, contributing to anxiolytic effects without sedation. patsnap.com
Melatonin Receptors (MT1, MT3)Affinity for these receptors has been identified; role in anxiolysis is under investigation. nih.gov
Monoamine Oxidase A (MAO-A)Reversible inhibition; may contribute to mood-stabilizing effects. wikipedia.orgnih.gov
Antioxidant PathwaysProtects neurons from oxidative stress and apoptosis. patsnap.compatsnap.com

Investigation of Non-Linear Dose-Response Relationships

Preclinical studies have shown that Fabomotizole exhibits anxiolytic effects across a wide range of doses. nih.gov However, the precise nature of its dose-response curve in clinical populations is an area requiring more detailed investigation. Many pharmacological agents exhibit non-linear dose-response relationships, where the effect does not increase linearly with the dose. nih.gov Such relationships can be U-shaped or inverted U-shaped, indicating that moderate doses may be more effective than lower or higher doses. researchgate.net

Future studies should be designed to specifically investigate the potential for non-linear dose-response effects of Fabomotizole. This involves using a wider range of doses and employing statistical models capable of detecting non-linear patterns. sas.comnih.gov Understanding this relationship is critical for optimizing therapeutic outcomes and minimizing potential paradoxical effects. A thorough characterization of the dose-response curve will help define the optimal therapeutic window for different patient populations and indications.

Research into Long-Term Effects and Sustained Efficacy

Current clinical use of Fabomotizole typically involves treatment courses ranging from two weeks to three months. patsnap.com While it is noted for its favorable profile regarding dependence compared to benzodiazepines, comprehensive data on the long-term effects and sustained efficacy beyond several months are limited. patsnap.com

Future research must prioritize long-term, prospective studies to address several key questions. These include assessing whether the anxiolytic efficacy is maintained with chronic use, monitoring for any potential late-emerging adverse effects, and evaluating the potential for withdrawal symptoms after prolonged administration. Such studies are essential for establishing the safety and utility of Fabomotizole as a long-term treatment option for chronic anxiety and other persistent neurological conditions.

Exploration of Fabomotizole (hydrochloride) in Other Neurological Disorders

The neuroprotective and multifaceted mechanism of Fabomotizole suggests its potential utility beyond anxiety disorders. nih.gov Preclinical research has already provided evidence for its efficacy in a variety of other conditions, opening promising avenues for clinical investigation.

In animal models, Fabomotizole has demonstrated significant neuroprotective effects in the context of ischemic stroke. wikipedia.organnaly-nevrologii.com It has been shown to improve cerebral blood flow and limit the area of brain injury following an ischemic event. annaly-nevrologii.com Furthermore, its cardioprotective properties have been observed in models of chronic heart failure, where it helps prevent pathological remodeling of the myocardium. nih.govnih.gov The drug has also shown antidepressant-like effects in experimental models. nih.gov These findings provide a strong rationale for exploring its use in the treatment of post-stroke recovery, managing anxiety in patients with cardiovascular disease, and potentially as an adjunctive therapy for depression.

Table 2: Potential Therapeutic Applications of Fabomotizole Based on Preclinical Research

Potential IndicationPreclinical FindingsReference
Cerebrovascular Disease / StrokeImproves blood supply, limits injury area, and normalizes pathological brain changes in ischemia models. annaly-nevrologii.com
Chronic Heart FailurePrevents pathological remodeling of the myocardium and maintains inotropic function. nih.govnih.gov
DepressionExhibits antidepressant-like effects in experimental models. nih.gov
Post-Traumatic Stress Disorder (PTSD)Sigma-1 receptor agonists have shown efficacy in conditioned fear stress models, suggesting potential for Fabomotizole. nih.gov

Role of Fabomotizole (hydrochloride) in Mitochondrial Function

A compelling area for future research is the role of Fabomotizole in mitochondrial function. The primary target of Fabomotizole, the sigma-1 receptor, is a chaperone protein located at the endoplasmic reticulum, an organelle that forms crucial contacts with mitochondria. This interface is vital for regulating calcium signaling and cell survival, and dysfunction in this communication is implicated in various neurological disorders. patsnap.com

Given the strategic location and function of sigma-1 receptors, it is plausible that Fabomotizole could influence mitochondrial dynamics, bioenergetics, and quality control. mdpi.com Research in this area could involve investigating the drug's effects on mitochondrial membrane potential, reactive oxygen species (ROS) production, and the expression of key proteins involved in mitochondrial fusion and fission. mdpi.com Elucidating a link between Fabomotizole and mitochondrial function could reveal a novel mechanism for its neuroprotective effects and support its application in disorders characterized by mitochondrial dysfunction. nih.gov

Advanced Clinical Trial Designs and Methodological Innovations

To efficiently explore the diverse potential of Fabomotizole, future research could benefit from the adoption of advanced clinical trial designs. Traditional, linear-phase trials can be slow and costly. Innovative approaches such as adaptive and factorial designs offer greater flexibility and efficiency.

Adaptive trial designs allow for pre-planned modifications based on interim data, which can help in optimizing dosage, identifying responsive patient subgroups, or dropping ineffective treatment arms earlier. nih.govnih.gov Factorial designs could be used to simultaneously evaluate Fabomotizole in combination with other therapies. researchgate.net For exploring its use across multiple neurological conditions, a master protocol could be employed, allowing for the study of a single drug in several diseases under one overarching trial structure. nih.gov The use of Bayesian statistical methods can also enhance trial efficiency by incorporating prior information into the analysis. nih.govyoutube.com These modern methodologies can accelerate the translation of preclinical findings into clinical practice.

Global Regulatory Perspectives and Potential for Broader Clinical Use

Fabomotizole was first launched in Russia and is used in several Eastern European countries. patsnap.comnewdrugapprovals.org However, it has not been evaluated by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) and has seen little clinical use outside of these initial regions. wikipedia.orgnewdrugapprovals.org

For Fabomotizole to gain broader international acceptance, new and comprehensive clinical trials that meet the stringent standards of these regulatory agencies will be required. This includes large-scale, multicenter, randomized controlled trials to definitively establish its efficacy and safety for specific indications. Overcoming these regulatory hurdles is the critical next step for realizing the global therapeutic potential of Fabomotizole. Successful navigation of these pathways could make its unique, non-sedating anxiolytic and neuroprotective properties available to a wider patient population worldwide.

Omics-Based Approaches to Understand Fabomotizole (hydrochloride) Pharmacogenomics

The field of pharmacogenomics aims to elucidate how an individual's genetic makeup influences their response to drugs. This is achieved through various "omics" technologies, which provide a holistic view of the molecular landscape. These technologies include genomics (study of genes), transcriptomics (study of RNA transcripts), proteomics (study of proteins), and metabolomics (study of metabolites). By integrating these multi-omics approaches, researchers can identify biomarkers for drug efficacy, predict adverse reactions, and ultimately personalize medicine. cellbiopharm.comresearchgate.net

Currently, specific omics-based studies focused on the pharmacogenomics of Fabomotizole (hydrochloride) are not widely available in published scientific literature. Information regarding its pharmacogenomic effects is noted as unavailable in comprehensive drug databases. drugbank.com However, the application of these cutting-edge techniques represents a significant future direction for research into this compound. Such studies could provide unprecedented insights into its mechanism of action and inter-individual variability in patient response.

Potential Applications of Omics Technologies in Fabomotizole Research:

Genomics: Genomic studies, particularly genome-wide association studies (GWAS), could identify genetic polymorphisms in receptors, metabolic enzymes (like cytochrome P450), or drug transporters that may influence the pharmacokinetics and pharmacodynamics of Fabomotizole. This could help predict which patients are most likely to benefit from the treatment.

Transcriptomics: Analyzing changes in gene expression in response to Fabomotizole administration can clarify its molecular mechanism. For instance, transcriptomics could reveal the downstream signaling pathways affected by Fabomotizole's interaction with Sigma-1 receptors and other targets. patsnap.compatsnap.com

Proteomics: Proteomic analysis can identify and quantify changes in protein expression and post-translational modifications following treatment with Fabomotizole. This could confirm the engagement of target proteins like the Sigma-1 receptor and uncover novel protein interactions that contribute to its anxiolytic and neuroprotective effects. patsnap.comnih.gov

Metabolomics: By profiling the small-molecule metabolites in biological samples, metabolomics can map the metabolic fate of Fabomotizole and identify biomarkers associated with its therapeutic effects or toxicity. This approach could lead to more precise methods for monitoring treatment response.

The integration of these multi-omics datasets has the potential to build comprehensive models of Fabomotizole's action, paving the way for a more personalized approach to its use in treating anxiety and related disorders. nih.govvu.nl

Combination Therapies Involving Fabomotizole (hydrochloride)

Fabomotizole (hydrochloride) is noted for having a relatively low potential for drug interactions, making it a candidate for use in combination with other medications. patsnap.com However, like any centrally acting agent, its co-administration with other drugs warrants careful consideration, particularly regarding pharmacodynamic interactions. Research and database information have highlighted several potential interactions that can be categorized as either synergistic/additive or antagonistic.

Additive Depressant Effects

The most significant interaction concern is the potential for increased central nervous system (CNS) depression when Fabomotizole is combined with other CNS depressant drugs. Although Fabomotizole itself is known for its non-sedative anxiolytic profile, its co-administration with other depressants may enhance sedative effects. patsnap.comwikipedia.org This is a common pharmacodynamic interaction where the combined effects of two drugs are additive.

Table 1: Potential Additive CNS Depressant Interactions with Fabomotizole (hydrochloride)

Drug Class Specific Examples Potential Outcome
Benzodiazepines Diazepam, Lorazepam, Clonazepam, Clobazam Increased risk of sedation, somnolence, and CNS depression. drugbank.comnih.gov
Antidepressants (SSRIs/Tricyclics) Escitalopram, Fluvoxamine, Citalopram, Desvenlafaxine, Imipramine, Clomipramine, Amoxapine Increased risk of adverse effects, including CNS depression. drugbank.com
Anticonvulsants Carbamazepine, Gabapentin, Fosphenytoin Increased risk of CNS depression. drugbank.com
Antipsychotics Clozapine, Loxapine, Cariprazine, Aripiprazole, Chlorprothixene Increased risk of CNS depression. drugbank.com
Opioids Codeine, Diamorphine Increased risk of CNS depression. drugbank.com

| Other CNS Depressants | Alcohol, Barbiturates, Carisoprodol, Cyclobenzaprine | Enhanced sedative effects. drugbank.compatsnap.com |

Efficacy-Enhancing Combinations

Conversely, some combinations may increase the therapeutic efficacy of Fabomotizole. These synergistic interactions are of significant interest for improving treatment outcomes.

Lofexidine: The therapeutic efficacy of Fabomotizole can be increased when used in combination with Lofexidine. drugbank.com

Magnesium sulfate (B86663): Co-administration with Magnesium sulfate may also enhance the therapeutic efficacy of Fabomotizole. drugbank.com

Investigational Combinations (Mechanism Elucidation)

In preclinical research, Fabomotizole has been combined with specific receptor antagonists to clarify its mechanism of action. Studies have shown that the anxiolytic-like effects of Fabomotizole are blocked by the co-administration of Sigma-1 receptor antagonists like BD-1047 and NE-100. nih.gov This type of combination study is crucial for confirming that Fabomotizole's therapeutic effects are mediated through its agonist activity at this specific receptor.

Q & A

Q. What is the primary mechanism of action of Fabomotizole hydrochloride in preclinical models, and how is this assessed experimentally?

Fabomotizole hydrochloride primarily acts as a σ-1 receptor agonist (Ki = 5.9 µM) and exhibits affinity for secondary targets, including NQO2 (Ki = 0.97 µM) and MAO-A (Ki = 3.6 µM) . To assess these interactions, radioligand binding assays (e.g., competitive displacement studies using tritiated ligands) are employed. In neuroprotection studies, its inhibition of Aβ-induced calcium dysregulation and nitric oxide production in cortical neurons is measured via fluorometric Ca²⁺ imaging and Griess assay, respectively .

Q. What validated in vivo models are used to evaluate the anxiolytic effects of Fabomotizole hydrochloride?

Standard behavioral tests include the elevated plus maze (EPM) and light-dark transition test. Fabomotizole exhibits anxiolytic effects at 5–20 mg/kg doses in rodents without benzodiazepine-like sedation or myorelaxation. Experimental design should include stress-induced anxiety models (e.g., chronic unpredictable mild stress) and controls for locomotor activity (e.g., open field test) to exclude confounding sedative effects .

Q. How is Fabomotizole’s cardioprotective efficacy assessed in translational models of heart failure?

A rat model of post-infarction chronic heart failure is commonly used. Key endpoints include left ventricular ejection fraction (measured via echocardiography) and mRNA expression of angiotensin/glucocorticoid receptors (quantified via RT-qPCR). Fabomotizole (15 mg/kg/day, intraperitoneal) restores ejection fraction (54% to 65%) and modulates receptor expression .

Advanced Research Questions

Q. What molecular techniques elucidate Fabomotizole’s impact on receptor expression in cardiac or neuronal tissues?

  • RT-qPCR : Quantifies changes in mRNA levels of targets like Epac2, RyR2, and IP3R2 in alcoholic cardiomyopathy models .
  • Western blotting : Assesses protein expression of apoptotic markers (e.g., Bax, caspase-3) in neurodegenerative models .
  • Immunohistochemistry : Localizes σ-1 receptor upregulation in myocardial tissue sections .
  • Electrophysiology : Measures ion current modulation in cardiomyocytes or neurons (e.g., patch-clamp for Ca²⁺ channel activity) .

Q. How can researchers address contradictory findings on Fabomotizole’s neuroprotective effects across different models?

Discrepancies may arise from model-specific variables (e.g., Aβ25-35 vs. Aβ42 isoforms in Alzheimer’s studies) or dosage regimens. To reconcile

  • Dose-response studies : Establish optimal neuroprotective ranges (e.g., 1–10 µM in vitro) .
  • Pathway-focused analysis : Use siRNA knockdown or σ-1 receptor antagonists to confirm target specificity .
  • Multi-omics integration : Combine transcriptomic and proteomic data to identify context-dependent pathways .

Q. What methodologies are recommended for studying Fabomotizole’s pharmacokinetics and metabolite profiling?

  • LC-MS/MS : Quantifies Fabomotizole and its primary metabolite M-11 in plasma/brain homogenates .
  • Microsomal assays : Incubate Fabomotizole with liver microsomes to identify cytochrome P450-mediated metabolites .
  • Pharmacodynamic modeling : Correlate plasma concentrations with σ-1 receptor occupancy using PET tracers (e.g., [¹¹C]SA4503) .

Methodological Considerations

  • Experimental Controls : Include vehicle-treated groups and reference compounds (e.g., PRE-084 for σ-1 receptor activation) .
  • Statistical Power : For in vivo studies, use ≥8 animals/group to detect 20% differences in ejection fraction or receptor expression .
  • Ethical Compliance : Adhere to ARRIVE guidelines for translational models, especially in chronic alcoholization or heart failure studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Afobazol
Reactant of Route 2
Reactant of Route 2
Afobazol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.